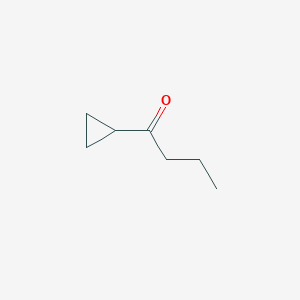

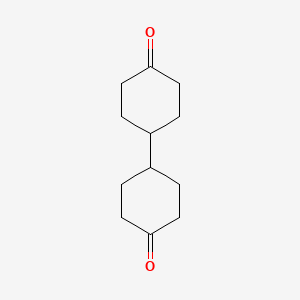

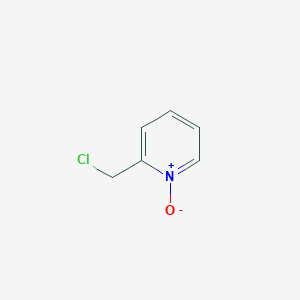

![molecular formula C6H3BrS2 B1267017 2-Bromothieno[2,3-b]tiofeno CAS No. 25121-81-7](/img/structure/B1267017.png)

2-Bromothieno[2,3-b]tiofeno

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Bromothieno[2,3-b]thiophene derivatives involves multiple pathways. For example, 3,6-dialkoxythieno[3,2-b]thiophenes can be synthesized from 3,6-dibromothieno[3,2-b]thiophene through a series of steps including etherification and carbonylation processes (Hergué, Frère, & Roncali, 2011). Additionally, large-scale synthesis methods have been reported for thieno[3,2-b]thiophene and its derivatives, showcasing catalytic vapor-phase reactions and subsequent functionalizations (Fuller, Iddon, & Smith, 1997).

Molecular Structure Analysis

The molecular structure of 2-Bromothieno[2,3-b]thiophene derivatives plays a crucial role in their electronic properties. For instance, studies have shown that the synthesis of specific derivatives leads to novel low band gap polymers characterized by cyclic voltammetry and electrochemical methods, highlighting the influence of molecular structure on electronic properties (Neef, Brotherston, & Ferraris, 1999).

Chemical Reactions and Properties

Chemical reactions involving 2-Bromothieno[2,3-b]thiophene derivatives include bromination, lithiation, and cross-coupling reactions. These reactions facilitate the functionalization and further derivatization of the thiophene core. For example, bromination and lithium exchange reactions allow for the synthesis of various substituted thieno[3,2-b]thiophenes, demonstrating the compound's versatility in organic synthesis (Fuller, Iddon, & Smith, 1997).

Aplicaciones Científicas De Investigación

Sensores Químicos Ópticos Iónicos

Se han sintetizado y estudiado aldehídos heterocíclicos basados en el núcleo de tieno[3,2-b]tiofeno como sensores químicos ópticos iónicos . Estos compuestos presentan una variedad de propiedades ópticas y su reactividad les permite generar una amplia gama de compuestos más complejos .

Compuestos Biológicamente Activos

Los tienotiofenos, incluido el 2-Bromothieno[2,3-b]tiofeno, se han identificado como posibles plantillas para compuestos biológicamente activos . Se ha informado que tienen una plétora de funciones integrales que abarcan muchas aplicaciones, incluidas las farmacológicas .

Inhibidores de la Corrosión

Los derivados del tiofeno, incluido el this compound, se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión .

Semiconductores Orgánicos

Las moléculas mediadas por tiofeno desempeñan un papel destacado en el avance de los semiconductores orgánicos . Esto incluye el desarrollo de transistores de efecto de campo orgánico (OFET) y la fabricación de diodos emisores de luz orgánica (OLED) .

Propiedades Antimicrobianas

Los tieno[2,3-b]tiofenos poseen importantes actividades biológicas, incluidas las propiedades antimicrobianas . Se ha informado que tienen una actividad antimicrobiana significativa .

Celdas Solares

Los tienotiofenos, incluido el this compound, se han utilizado en la fabricación de células solares . A medida que aumenta el número de anillos heteroaromáticos copolímeros en los polímeros, el rendimiento de las células solares totalmente poliméricas resultantes disminuye .

Safety and Hazards

While specific toxicity data for 2-Bromothieno[2,3-b]thiophene is limited, it is known that organic halogen compounds can potentially cause irritation and damage to the human body. Therefore, safety precautions should be taken when handling this compound. Avoid prolonged exposure, do not breathe dust or vapor, and avoid contact with skin, eyes, and clothing .

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromothieno[2,3-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrS2/c7-5-3-4-1-2-8-6(4)9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHZNSHNAFMJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179810 | |

| Record name | Thieno(2,3-b)thiophene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25121-81-7 | |

| Record name | Thieno(2,3-b)thiophene, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025121817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(2,3-b)thiophene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromothieno[2,3-b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

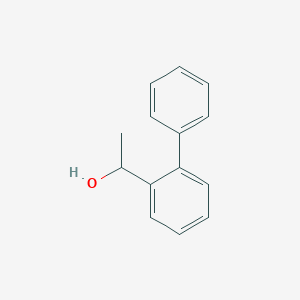

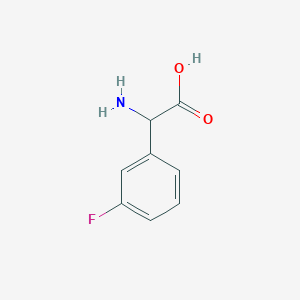

![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)